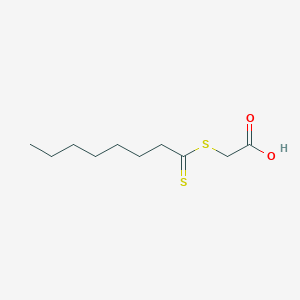
(Octanethioylsulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octanethioylsulfanyl)acetic acid is an organic compound characterized by the presence of both a thioester and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Octanethioylsulfanyl)acetic acid typically involves the reaction of octanethiol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of octanethiol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the thioester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom adjacent to the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
(Octanethioylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Octanethioylsulfanyl)acetic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles such as amino acids, leading to the formation of covalent adducts. This can affect the activity of enzymes and other proteins, thereby modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Thioacetic acid: Similar in structure but lacks the octyl group.
Octanoic acid: Similar in structure but lacks the thioester group.
Thiooctanoic acid: Similar in structure but lacks the carboxylic acid group.
Uniqueness: (Octanethioylsulfanyl)acetic acid is unique due to the presence of both a thioester and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
41681-50-9 |
|---|---|
Molekularformel |
C10H18O2S2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
2-octanethioylsulfanylacetic acid |
InChI |
InChI=1S/C10H18O2S2/c1-2-3-4-5-6-7-10(13)14-8-9(11)12/h2-8H2,1H3,(H,11,12) |
InChI-Schlüssel |
MFZSKGLDBDZCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=S)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


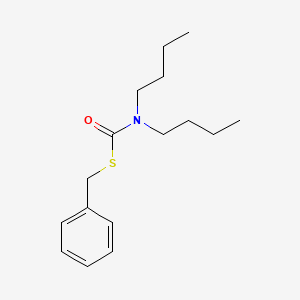
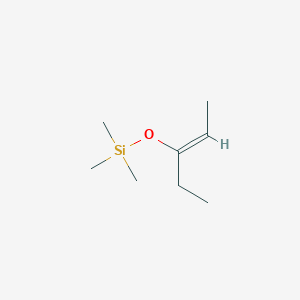

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
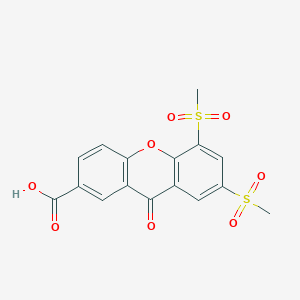
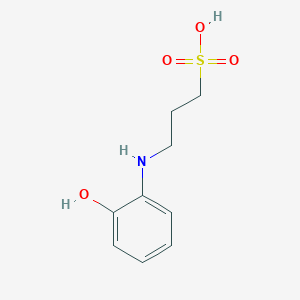
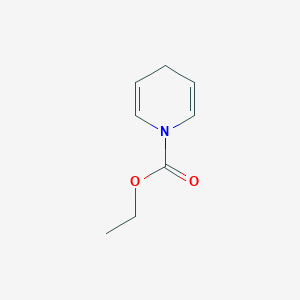
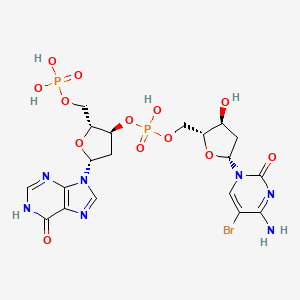
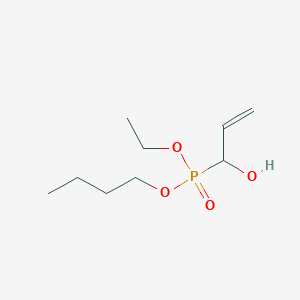
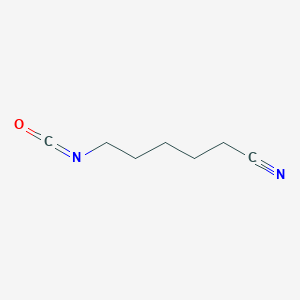
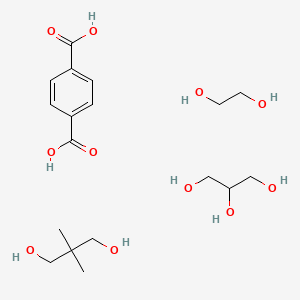
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
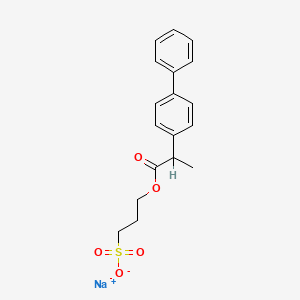
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
